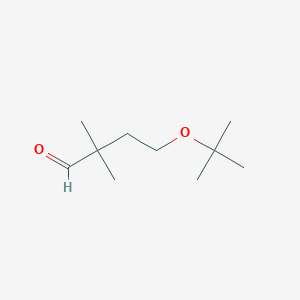
5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine
Overview
Description
“5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C9H17N3 . It’s a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazine derivatives with ethyl acetoacetate . For example, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, a similar compound, was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of “5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine” can be determined using various analytical techniques. For instance, its molecular weight is 167.25 .Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Pyrazole derivatives, such as 5-amino-3-methylthio-1H-pyrazoles, serve as crucial building blocks for preparing a variety of pyrazole compounds. Methylation reactions and the influence of substituents on product isomer ratios have been characterized using X-ray diffraction analysis, highlighting the synthetic versatility of these compounds (Ren et al., 2010).
The synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines demonstrates the pharmaceutical potential of pyrazole derivatives. These compounds are synthesized via reactions involving hydrazine hydrate, showcasing their relevance in medicinal chemistry (Li-feng, 2011).
Biological Activities
- Pyrazole derivatives have been evaluated for their antitumor, antifungal, and antibacterial activities. Structural features contributing to biological activity have been identified through crystallographic analysis and theoretical calculations, indicating the potential for developing novel therapeutic agents (Titi et al., 2020).
Applications in Material Science
- Novel heterocyclic disazo dyes derived from pyrazolone derivatives have been synthesized and analyzed for their solvatochromic behavior and dyeing properties. These studies underline the utility of pyrazole derivatives in developing new materials with specific optical properties (Karcı & Karcı, 2008).
Chemical Reactivity and Modification
- The reaction of 1H-pyrazol-5-amines with specific reagents has been explored to generate pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, illustrating the chemical reactivity and potential for generating structurally diverse compounds for various applications (Koyioni et al., 2014).
Future Directions
The future directions for research on “5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine” could involve exploring its potential biological activities, given the known activities of other pyrazole derivatives . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.
properties
IUPAC Name |
5-methyl-1-(3-methylbutyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)4-5-12-8(3)9(10)6-11-12/h6-7H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMHEENSZMXRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)







![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)
![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)
